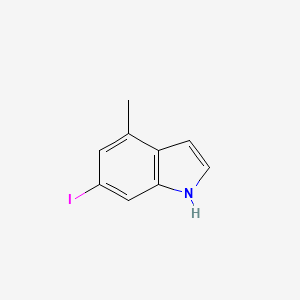

6-iodo-4-methyl-1H-indole

Description

Historical Context and Evolution of Indole (B1671886) Research

The history of indole chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. acs.org This discovery paved the way for understanding the structure of many important natural products. The subsequent development of seminal synthetic methods, most notably the Fischer indole synthesis in 1883, propelled the field forward, allowing for the preparation of a wide range of substituted indoles. acs.org The 20th century witnessed a surge in indole research with the discovery of its presence in vital biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous alkaloids and pharmaceuticals. acs.org This has ensured that indole chemistry remains a vibrant and active area of contemporary research.

Importance of Indole Nucleus in Heterocyclic Chemistry

The indole ring system is of paramount importance in heterocyclic chemistry due to its aromatic character and the presence of a nitrogen atom, which can act as a hydrogen bond donor. The electron-rich nature of the ring makes it susceptible to electrophilic substitution, primarily at the C3 position. This reactivity, combined with the ability to functionalize the nitrogen and the benzene (B151609) ring, provides a platform for creating immense molecular diversity. The indole scaffold is a key component in a multitude of natural products and synthetic compounds with significant biological activities, making it a "privileged scaffold" in medicinal chemistry.

Structural Diversity and Versatility of Substituted Indole Derivatives

The strategic placement of various substituents on the indole core can dramatically influence its physical, chemical, and biological properties. This has led to the development of a vast library of substituted indole derivatives. The versatility of the indole scaffold allows for its incorporation into complex molecular architectures, leading to compounds with a wide spectrum of applications, from pharmaceuticals to materials science. The ability to fine-tune the properties of indole-based molecules by altering their substitution patterns is a cornerstone of modern drug discovery.

Overview of Research Trends in Halogenated and Alkylated Indoles

In recent years, significant research has focused on the synthesis and application of halogenated and alkylated indoles.

Halogenated Indoles: The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated indoles are key intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen atom can be readily replaced. Research has shown that halogenated indoles possess a range of biological activities, including antimicrobial and anticancer properties. For instance, certain iodinated indoles have been investigated for their potential as antibacterial agents. smolecule.com

Alkylated Indoles: The addition of alkyl groups to the indole nucleus can also have a profound impact on a compound's properties. N-alkylation is a common strategy to modify the pharmacokinetic profile of indole-based drugs. C-alkylation, particularly at the C2 and C3 positions, is often used to create more complex and sterically hindered molecules. The development of novel methods for the regioselective alkylation of indoles remains an active area of research, driven by the need for efficient access to new chemical entities.

Scope and Rationale for Research on 6-Iodo-4-Methyl-1H-Indole

While the broader classes of halogenated and alkylated indoles are well-documented, specific isomers such as this compound remain relatively unexplored in the scientific literature. The rationale for investigating this particular compound stems from the combined influence of its iodo and methyl substituents.

The iodine atom at the C6 position makes it a prime candidate for further functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at this position. The methyl group at the C4 position can influence the molecule's steric and electronic properties, potentially leading to unique biological activities or improved selectivity for specific targets.

Given the known biological significance of other iodo- and methyl-substituted indoles, it is plausible that this compound could serve as a valuable building block for the synthesis of novel bioactive compounds. However, a comprehensive investigation into its synthesis, properties, and potential applications is currently lacking in the public domain. The compound is listed by several chemical suppliers with the CAS number 885521-15-3, confirming its chemical identity. bldpharm.comaksci.comappchemical.comaksci.com

| Property | Value |

| Molecular Formula | C9H8IN |

| Molecular Weight | 257.07 g/mol |

| CAS Number | 885521-15-3 |

This table contains basic information for this compound as identified in chemical supplier databases.

Further detailed research is required to fully elucidate the chemical and biological profile of this compound and to unlock its potential in various scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXWSCWOMJDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646473 | |

| Record name | 6-Iodo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-15-3 | |

| Record name | 6-Iodo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Indole Functionalization and Transformation Reactions

Reaction Pathway Elucidation for Iodo- and Methyl-Indole Formation

The introduction of iodo and methyl groups onto the indole (B1671886) ring can be achieved through various reaction pathways, each with distinct mechanistic features.

Studies on Electrophilic Iodination Mechanisms

Electrophilic iodination is a common method for introducing an iodine atom onto the indole ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indole nucleus, particularly at the C3 position, is susceptible to attack by an electrophilic iodine source. chim.itunimi.it However, regioselectivity can be influenced by the reaction conditions and the substituents present on the indole ring. chiba-u.ac.jpchiba-u.jp

For the synthesis of 6-iodo-1H-indole, direct iodination using N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) is an effective method. The reaction is thought to proceed through the formation of an electrophilic iodine species, which is then attacked by the electron-rich C6 position of the indole ring. The selectivity for the C6 position over the more nucleophilic C3 position can be attributed to steric hindrance and the electronic effects of the pyrrole (B145914) nitrogen's lone pair. Lower temperatures are often employed to minimize the formation of polyiodinated byproducts.

Alternative iodinating agents and conditions have been explored. For instance, a disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been developed, where the disulfide activates DIH as a Lewis base to promote the reaction. researchgate.net Another approach involves the use of molecular iodine in the presence of an oxidizing agent. mdpi.com In some cases, a radical pathway has been proposed for the direct iodination of indoles, particularly for achieving C5-selectivity. sci-hub.se

The mechanism of electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines to form 3-iodoindoles involves the anti-attack of the electrophile and the nitrogen of the N,N-dialkylamino group on the alkyne, leading to an iodoindolium salt. This is followed by an SN2 displacement of an alkyl group by iodide. bohrium.com

Table 1: Reagents and Conditions for Electrophilic Iodination of Indoles

| Iodinating Reagent | Catalyst/Solvent | Key Mechanistic Feature | Reference |

| N-Iodosuccinimide (NIS) | DMF, Catalytic H₂SO₄ | Electrophilic attack at the electron-rich C6 position. | |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst, Acetonitrile | Lewis base activation of DIH by the disulfide. | researchgate.net |

| Iodine (I₂) | Oxidizing agent (e.g., DMSO, O₂) | Regeneration of the iodine catalyst via oxidation of HI. | mdpi.com |

| N-Iodosuccinimide (NIS) | BF₃·Et₂O, DCM | Proposed radical pathway for C5-iodination. | sci-hub.se |

| Iodine (I₂) | CH₂Cl₂ | Electrophilic cyclization via an iodoindolium salt intermediate. | bohrium.com |

Mechanisms of C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles. umich.educhim.it This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. nih.gov The mechanisms of these reactions are often complex and typically involve transition metal catalysts. umich.edunih.gov

Palladium-catalyzed C-H functionalization is a widely studied area. nih.govbeilstein-journals.org For instance, the direct arylation of indoles at the C4 position can be achieved using a palladium catalyst with a directing group. A plausible mechanism involves the coordination of the Pd(II) catalyst to the directing group, followed by regioselective C-H activation at the C4 position to form a palladacycle intermediate. nih.gov Oxidative addition of an aryl halide to this intermediate, followed by reductive elimination, affords the C4-arylated indole and regenerates the active Pd(II) catalyst. nih.govnih.gov

The regioselectivity of C-H activation on the indole ring is a significant challenge due to the presence of multiple reactive C-H bonds. chim.itnih.gov However, by carefully choosing the catalyst, directing group, and reaction conditions, selective functionalization at different positions (C2, C3, C4, C5, C6, or C7) can be achieved. chim.itnih.gov For meta-substituted anilines, C-H functionalization often occurs at the sterically less hindered position. umich.edu

Investigations into Transition Metal-Mediated Transformations

Transition metals play a pivotal role in a wide array of indole functionalization reactions beyond C-H activation. arabjchem.orgsemanticscholar.org These metals can mediate transformations of iodoindoles, making them valuable intermediates for further derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to functionalize iodoindoles. arabjchem.org For example, 6-iodo-1H-indole can serve as a substrate for Sonogashira coupling to introduce alkyne moieties. The catalytic cycle for such reactions typically involves the oxidative addition of the iodoindole to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper-catalyzed reactions are also significant. For instance, the copper-catalyzed Finkelstein reaction (halogen exchange) can be used to synthesize 6-iodo-1H-indole from 6-bromo-1H-indole using CuI and LiI.

Gold catalysis has also been utilized for indole functionalization. Gold catalysts can activate alkynes towards nucleophilic attack by the indole ring. unimi.it The mechanism often involves the formation of a vinylgold intermediate. researchgate.net

Role of Intermediates in Indole Ring Modifications

The formation and reactivity of intermediates are central to understanding and controlling indole functionalization reactions.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates in indole chemistry can be challenging but provide invaluable mechanistic insights. In some cases, intermediates have been isolated and their structures confirmed. For example, in the palladium-catalyzed arylation of pyrazolo[1,5-a]pyridines, a bis(3-methylcarboxylpyrazolo[1,5-a]pyridine)-palladium(II) intermediate was isolated, which helped to elucidate the catalytic mechanism for C7 arylation. nih.gov

In the context of electrophilic iodination, the formation of an indolyl(phenyl)iodonium imide intermediate has been proposed in the iodo-amination of 2-methyl indoles. chiba-u.ac.jp Similarly, the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines is believed to proceed through an iodoindolium salt intermediate. bohrium.com In the Fischer indole synthesis, a key step involves a nih.govnih.gov-sigmatropic rearrangement of a protonated phenylhydrazone to form a di-imine intermediate. wikipedia.org

More recently, the in-situ generation of a C3-, C5-brominated indolenine intermediate has been identified as the active brominating agent in a selective C5-bromination of certain indole alkaloids. chiba-u.jp

Proposed Catalytic Cycles for Indole Derivatization

Based on experimental evidence and computational studies, plausible catalytic cycles have been proposed for various indole derivatization reactions.

Palladium-Catalyzed C4-Arylation of Indoles: A common catalytic cycle for the Pd-catalyzed C4-arylation of indoles with a directing group involves the following key steps: nih.govnih.gov

Coordination of the Pd(II) catalyst to the directing group of the indole substrate.

Regioselective C-H activation at the C4 position to form a six-membered palladacycle intermediate.

Oxidative addition of an aryl iodide to the palladacycle, forming a Pd(IV) species.

Reductive elimination of the C4-arylated product, regenerating the active Pd(II) catalyst.

Gold-Catalyzed Annulation Reactions: In gold-catalyzed reactions of indolyl-ynamides, a proposed mechanism involves a 6-endo-dig cyclization to form a zwitterionic intermediate. This is followed by a 1,2-acyloxy migration and a subsequent 1,3-dipolar cycloaddition.

Rhodium-Catalyzed Annulation: For the Rh(III)-catalyzed annulation of N-pivaloylindoles with alkynes, the proposed cycle starts with a C-H activation at the C2 position to form a rhodacycle intermediate. This intermediate then undergoes alkyne insertion, followed by reductive elimination to afford the annulated product and regenerate the Rh(III) catalyst.

Table 2: Key Intermediates in Indole Functionalization

| Reaction Type | Proposed Intermediate | Method of Identification/Evidence | Reference |

| Pd-catalyzed C7-arylation | Bis(heterocycle)-palladium(II) complex | Isolation and characterization | nih.gov |

| Iodo-amination of 2-methyl indoles | Indolyl(phenyl)iodonium imide | Crossover experiments | chiba-u.ac.jp |

| Electrophilic cyclization | Iodoindolium salt | Mechanistic proposal based on product structure | bohrium.com |

| Fischer indole synthesis | Di-imine | Isotopic labeling studies | wikipedia.org |

| Selective C5-bromination | C3-, C5-brominated indolenine | In-situ generation and experimental verification | chiba-u.jp |

Kinetic Studies and Reaction Rate Determinants

The reaction kinetics of 6-iodo-4-methyl-1H-indole are fundamentally governed by the electronic and steric nature of its substituents. The indole core is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents at the 4 and 6 positions, a methyl group and an iodine atom respectively, modulate this inherent reactivity.

Kinetic studies on related indole systems reveal that the rate of many functionalization reactions is highly dependent on the nature of the catalyst, the concentration of reactants, and the reaction temperature. For instance, in palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-iodine bond. The strength of this C-I bond and the efficiency of the catalyst system are therefore primary determinants of the reaction rate.

The iodination of indoles, a key step in the synthesis of iodo-substituted indoles, is typically an electrophilic aromatic substitution. The rate of this reaction is influenced by the iodinating agent used (e.g., N-iodosuccinimide) and the presence of an acid catalyst. For 4-methyl-1H-indole, the introduction of an iodine atom at the 6-position is a result of the directing effects of both the pyrrolic nitrogen and the C-4 methyl group.

Detailed kinetic investigations often involve monitoring the disappearance of starting material or the appearance of the product over time using techniques like NMR spectroscopy or chromatography. These studies allow for the determination of the reaction order with respect to each reactant and catalyst, providing insight into the mechanism. For example, a reaction order of 1 with respect to iodine has been observed in the C-3 benzylation of indoles, suggesting that higher iodine species are not involved in the rate-limiting step. acs.org

The following table illustrates the expected relative rate determinants for the electrophilic substitution of this compound compared to other substituted indoles.

| Compound | Substituent Effects | Predicted Relative Rate of Electrophilic Substitution | Key Rate Determinants |

| 1H-Indole | Unsubstituted (baseline) | 1 | Nature of electrophile, solvent |

| 4-Methyl-1H-indole | Activating (EDG at C4) | > 1 | Steric hindrance at C3, temperature |

| 6-Iodo-1H-indole | Deactivating (EWG at C6) | < 1 | Catalyst efficiency, nature of iodinating agent |

| This compound | Competing: Activating (C4-Me) and Deactivating (C6-I) | Intermediate | Catalyst choice, reactant concentrations, temperature |

Solvent Effects and Stereochemical Considerations in Indole Reactions

The choice of solvent can profoundly impact the rate, yield, and selectivity of reactions involving this compound. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states, and in some cases, participate directly in the reaction mechanism.

In functionalization reactions of indoles, a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)) and polar protic (e.g., ethanol (B145695), water) are employed. For instance, palladium-catalyzed cross-coupling reactions, which are common for iodoindoles, are often performed in polar aprotic solvents like DMF or THF, which help to solubilize the organometallic catalyst and the indole substrate. The use of DMF in the Batcho-Leimgruber indole synthesis is also well-documented. beilstein-journals.org

The effect of the solvent is particularly pronounced in reactions that involve charged intermediates or transition states. Polar solvents can stabilize these species through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate. Non-polar solvents, on the other hand, may be preferred for reactions where a less polar transition state is involved or to control selectivity by minimizing side reactions. Recent research has also explored the use of micellar reaction media in water as a green alternative to traditional organic solvents, which can enhance reaction rates due to the hydrophobic effect. mdpi.com

The table below summarizes the general effects of different solvent classes on typical indole functionalization reactions.

| Solvent Class | Representative Solvents | Typical Applications in Indole Chemistry | Expected Effect on Reactions of this compound |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Palladium-catalyzed cross-couplings, Nucleophilic substitutions | Good solubility of reactants and catalysts, potential for rate enhancement. mdpi.com |

| Polar Protic | Water, Ethanol, Methanol | Reductions, some acid-catalyzed reactions | Can act as a nucleophile or proton source, may affect catalyst activity. |

| Non-Polar | Toluene, Hexane, Dioxane | Some coupling reactions, reactions requiring inert atmosphere | Lower solubility of polar reagents, can improve selectivity in some cases. |

| Ethereal | THF, Diethyl ether | Grignard reactions, organolithium chemistry | Good at solvating metal cations, relatively inert. rsc.org |

Stereochemical considerations for this compound become important when a reaction introduces a new chiral center into the molecule. The parent molecule itself is achiral. However, functionalization at the C-2 or C-3 position of the pyrrole ring, or on a substituent, can create a stereocenter. For example, the alkylation of the C-3 position with an unsymmetrical alkyl group would lead to a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is used.

The development of asymmetric catalysis has enabled the enantioselective functionalization of indoles. For instance, iridium-catalyzed intramolecular C-3 allylic alkylation of certain indoles can produce highly enantioenriched spiroindolenine derivatives. acs.org Although specific studies on the asymmetric reactions of this compound are not widely reported, the principles of asymmetric induction would apply. The steric bulk of the 4-methyl group and the 6-iodo substituent could influence the facial selectivity of an approaching reagent, potentially leading to diastereoselectivity in certain reactions. For instance, in reactions forming vicinally disubstituted products, the relative orientation (cis or trans) of the new substituents would be a key stereochemical outcome to control. beilstein-journals.org The stereochemistry of reactants is often maintained in the products of pericyclic reactions. uou.ac.in

Advanced Spectroscopic and Structural Characterization of 6 Iodo 4 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural characterization of 6-iodo-4-methyl-1H-indole, offering precise information about the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to display a series of distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating methyl group, the electron-withdrawing and magnetically anisotropic iodine atom, and the aromatic indole (B1671886) ring system.

The broad singlet for the N-H proton (H-1) is expected to appear significantly downfield, typically between δ 8.0 and 8.5 ppm, with its exact position being sensitive to solvent and concentration. The protons of the pyrrole (B145914) ring, H-2 and H-3, are anticipated to resonate in the aromatic region, showing characteristic coupling to each other. The H-5 and H-7 protons on the benzene (B151609) portion of the indole ring will appear as singlets or narrow doublets due to the substitution pattern. The methyl group protons will produce a sharp singlet further upfield, typically around δ 2.4-2.5 ppm.

Proton-proton spin-spin coupling provides valuable data on the connectivity of the molecule. researchgate.net The vicinal coupling constant between H-2 and H-3 is typically small (J ≈ 2.5-3.5 Hz). iastate.edu Long-range couplings may also be observed between protons on the benzenoid and pyrrolic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (H-1) | 8.0 - 8.5 | broad singlet | - |

| H-2 | ~7.2 | triplet or doublet of doublets | J ≈ 2.5-3.0 |

| H-3 | ~6.5 | triplet or doublet of doublets | J ≈ 2.5-3.0 |

| CH₃ | ~2.4 | singlet | - |

| H-5 | ~7.4 | singlet or narrow doublet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each of the nine unique carbon atoms in this compound will give rise to a distinct signal. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

The carbon atom bearing the iodine, C-6, is expected to have a significantly shifted resonance due to the heavy-atom effect of iodine, placing it at a relatively upfield position (typically δ 85-95 ppm) compared to an unsubstituted carbon. The other aromatic carbons (C-3a, C-4, C-5, C-7, and C-7a) will resonate between δ 110 and 140 ppm. The pyrrole carbons, C-2 and C-3, are expected around δ 125 and δ 102 ppm, respectively. The methyl carbon will appear at a characteristic upfield shift of approximately δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125 |

| C-3 | ~102 |

| C-3a | ~129 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-6 | ~90 |

| C-7 | ~122 |

| C-7a | ~137 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations. ipb.pt Key cross-peaks would be observed between H-2 and H-3, confirming their adjacent relationship on the pyrrole ring. It would also reveal any smaller, long-range couplings between other protons in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. princeton.edu It would definitively link the proton signals to their corresponding carbon signals in the skeleton, for example, the methyl proton signal to the methyl carbon, H-2 to C-2, H-3 to C-3, H-5 to C-5, and H-7 to C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-4 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. princeton.edu For this compound, HMBC would be expected to show correlations from the methyl protons to C-3a, C-4, and C-5, confirming the position of the methyl group. Correlations from H-5 to C-4, C-6, and C-7a, and from H-7 to C-5, C-6, and C-7a would confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu A key NOESY correlation would be expected between the methyl protons at C-4 and the H-5 proton, providing unambiguous evidence for their spatial proximity and confirming the regiochemistry of the substitution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, the molecular formula is C₉H₈IN. chemicalbook.com HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated value. The calculated exact mass for the neutral molecule is 272.9702 u. In practice, analysis is often performed on the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₈IN⁺ | 272.9702 |

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo fragmentation, producing a characteristic pattern of fragment ions that helps to confirm the structure. libretexts.orgyoutube.com

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 273. A very common fragmentation for iodo-aromatic compounds is the loss of the iodine atom, which would result in a significant peak at m/z 146 ([M-I]⁺). Another likely fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to give a peak at m/z 258 ([M-CH₃]⁺). Indoles are also known to lose hydrogen cyanide (HCN) from the pyrrole ring, which could lead to further fragmentation pathways.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 273 | [C₉H₈IN]⁺ | Molecular Ion (M⁺) |

| 258 | [C₈H₅IN]⁺ | [M-CH₃]⁺ |

| 146 | [C₉H₈N]⁺ | [M-I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole derivative provides characteristic absorption bands that confirm the presence of its core structure and substituents.

For substituted indoles, the IR spectra typically show a distinct N-H stretching vibration in the region of 3430-3140 cm⁻¹. acs.org The exact frequency and intensity of this band are sensitive to the molecular environment and substitution pattern on the indole ring. acs.org In addition to the N-H stretch, the aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-H stretching from the methyl group would appear in the 2960-2850 cm⁻¹ range.

The fingerprint region of the spectrum, below 1600 cm⁻¹, contains a complex series of absorptions corresponding to C=C stretching within the aromatic rings, C-N stretching, and various bending vibrations. The C-I stretching vibration for iodo-aromatic compounds is typically found in the low-frequency region, often around 600-500 cm⁻¹.

A representative table of expected IR absorption bands for this compound is provided below, based on data from similar substituted indole structures. acs.orgmdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 - 3300 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Methyl C-H | Stretching | ~2960 - 2850 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| Indole C-N | Stretching | ~1350 - 1250 |

| C-I | Stretching | ~600 - 500 |

This table is generated based on typical values for substituted indoles and related compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile due to π→π* transitions. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the indole core.

The electronic spectrum of indole itself is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. Substitution on the benzene ring portion of the indole, as in this compound, can cause shifts in the absorption maxima (λₘₐₓ). The introduction of an iodine atom, a heavy halogen, can influence the electronic transitions. Additionally, the methyl group acts as a weak electron-donating group. The electronic absorption properties of indole can be perturbed by its environment, which can be modeled to estimate spectroscopic changes. nih.gov

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) Range |

| π→π* (¹Lₐ band) | ~260 - 290 | High |

| π→π* (¹Lₑ band) | ~210 - 230 | High |

This table represents typical values for substituted indole derivatives.

Emission spectroscopy (fluorescence) is also a valuable tool for studying the electronic structure of indoles. Upon excitation at an appropriate wavelength, many indole derivatives exhibit fluorescence, and the characteristics of this emission (wavelength, quantum yield, lifetime) are sensitive to the molecular structure and environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a detailed view of how molecules pack together in the crystal lattice, including various intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, data from closely related indole derivatives provide expected values for its geometric parameters. acs.org The indole ring system is generally planar. researchgate.net

In a substituted indole, the bond lengths and angles are influenced by the electronic and steric effects of the substituents. For instance, in various indole derivatives, N-C bond lengths can range from approximately 1.35 Å to 1.47 Å. acs.org The C-I bond length in aromatic compounds is typically around 2.10 Å. The geometry around the sp² hybridized carbon atoms of the indole ring will result in bond angles close to 120°, while the geometry of the sp³ hybridized methyl carbon will be tetrahedral with angles around 109.5°.

Below is a table of expected bond lengths and angles for this compound based on analogous structures. acs.org

| Bond | Expected Length (Å) | Angle | **Expected Angle (°) ** |

| C-I | ~2.10 | C5-C6-C7 | ~120 |

| C-C (aromatic) | ~1.36 - 1.41 | C6-C5-N1 | ~120 |

| C-N (indole) | ~1.37 - 1.40 | H-N-C | ~120 |

| C-C (C4-methyl) | ~1.51 | C3-C4-C(methyl) | ~120 |

This table is generated based on typical values from published crystal structures of related indole derivatives.

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions.

Hydrogen Bonding : The most significant hydrogen bond would involve the indole N-H group acting as a hydrogen bond donor. The acceptor could be the nitrogen atom of a neighboring molecule or, more commonly, the electron-rich π system of an adjacent indole ring. In many indole crystal structures, N-H···O or N-H···N hydrogen bonds lead to the formation of dimers or chains. researchgate.netnih.gov

Halogen Bonding : The iodine atom at the C6 position is capable of forming halogen bonds. acs.org A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom, or a π-electron system. acs.orgnih.gov In iodo-substituted aromatic compounds, I···O, I···N, and I···Cl interactions have been observed, often playing a crucial role in the crystal packing. researchgate.netnih.govmdpi.com

π-π Stacking : The planar, aromatic indole ring system facilitates π-π stacking interactions. These interactions occur between the π-electron clouds of adjacent rings. In substituted indoles, parallel-slipped or T-shaped stacking arrangements are common, with inter-centroid distances typically in the range of 3.6 to 3.8 Å. researchgate.netnih.gov

Theoretical and Computational Chemistry Applied to 6 Iodo 4 Methyl 1h Indole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 6-iodo-4-methyl-1H-indole, DFT calculations offer a detailed picture of its electronic characteristics and potential for chemical transformations.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.netcerist.dz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.netirjweb.com A smaller gap generally suggests higher reactivity and lower stability. researchgate.net

In the context of this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT methods. These calculations reveal that the HOMO is typically localized over the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the entire molecule, including the iodine substituent. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's propensity to undergo charge transfer interactions. irjweb.comscience.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower LUMO energy suggests a greater tendency to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.netirjweb.com |

Electrostatic Potential Surface and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. cerist.dzresearchgate.net The MEP map displays regions of varying electrostatic potential, with red and yellow areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). cerist.dz

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the indole ring and the π-system of the aromatic rings, making these sites attractive to electrophiles. Conversely, the region around the iodine atom, particularly the "σ-hole" (a region of positive electrostatic potential on the halogen atom), would be a site for nucleophilic interaction. acs.org This anisotropic distribution of electron density on the halogen is a key feature of halogen bonding. acs.org

Prediction of Reactivity and Regioselectivity

Theoretical calculations can predict the reactivity and regioselectivity of this compound in various chemical reactions. By analyzing the electronic properties and the MEP surface, chemists can anticipate which positions on the indole ring are most likely to undergo substitution or addition reactions.

For instance, in electrophilic substitution reactions, the electron-rich positions of the indole nucleus are the most probable sites of attack. Computational models can help differentiate the reactivity of various positions, such as C2, C3, and the benzene (B151609) ring carbons, providing a theoretical basis for observed experimental outcomes. The iodine atom at the 6-position significantly influences the electronic distribution and, consequently, the regioselectivity of reactions. The polarizable nature of iodine makes this compound more reactive in metal-catalyzed cross-coupling reactions compared to its bromo or chloro analogs.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. researchgate.net This is achieved through energy minimization studies, where the potential energy of the molecule is calculated for different conformations. The goal is to find the global minimum energy conformer, which represents the most populated and stable structure of the molecule.

These studies are important because the conformation of a molecule can significantly impact its physical properties and biological activity. For substituted indoles, the orientation of the substituents relative to the indole ring is a key conformational variable. Computational methods can determine the rotational barriers and the relative energies of different conformers. researchgate.net

Cheminformatics and Molecular Descriptors Relevant to Synthetic Feasibility

Cheminformatics utilizes computational methods to analyze chemical data. Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. github.io These descriptors are crucial for establishing quantitative structure-activity relationships (QSAR) and for assessing the synthetic feasibility of a compound.

For this compound, relevant molecular descriptors would include:

| Descriptor | Value (for 6-iodo-1H-indole) | Significance |

| Molecular Weight | 243.04 g/mol nih.gov | Influences physical properties like boiling point and solubility. The presence of iodine significantly increases the molecular weight. |

| XLogP3 | 3.6 nih.gov | A measure of lipophilicity, which is important for pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | 15.8 Ų nih.gov | Relates to a molecule's ability to permeate biological membranes. |

| Number of Rotatable Bonds | 0 nih.gov | Indicates molecular flexibility. |

| Complexity | 126 nih.gov | A measure of the intricacy of the molecular structure. |

These descriptors, along with others, can be used in machine learning models to predict the feasibility and potential yield of synthetic routes to this compound and its derivatives. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful means to elucidate the detailed mechanisms of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. researchgate.net

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net These models can help to understand the role of the catalyst, the solvent, and the substituents on the reaction rate and outcome. Identifying the structure and energy of the transition state is particularly important, as it governs the kinetics of the reaction. researchgate.net This understanding can lead to the optimization of reaction conditions and the design of more efficient synthetic protocols.

Chemical Reactivity and Novel Transformations of 6 Iodo 4 Methyl 1h Indole

Reactions at the Indole (B1671886) Nitrogen Atom (N1)

The nitrogen of the indole ring in 6-iodo-4-methyl-1H-indole can readily undergo N-alkylation and N-acylation reactions. These reactions typically proceed via the deprotonation of the N-H group by a suitable base to form a more nucleophilic indolide anion, which then reacts with an electrophilic alkylating or acylating agent.

N-Alkylation: The introduction of alkyl groups at the N1 position is a common strategy to modify the properties of indole derivatives. A variety of alkylating agents can be employed, including alkyl halides, sulfates, and sulfonates. The choice of base and solvent system is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). beilstein-journals.org One-pot procedures involving the N-alkylation of indolines followed by oxidation can also be a strategic approach to obtain N-alkylated indoles. nih.gov

| Reagent Class | Example Reagent | Base | Solvent | Product Type |

| Alkyl Halide | Methyl iodide (CH3I) | NaH | DMF | N-Methylated indole |

| Alkyl Halide | Benzyl bromide (BnBr) | K2CO3 | Acetonitrile | N-Benzylated indole |

| Alkyl Sulfate (B86663) | Dimethyl sulfate ((CH3)2SO4) | NaOH | Dichloromethane (B109758) | N-Methylated indole |

N-Acylation: The N-acylation of this compound introduces an acyl group onto the indole nitrogen. This transformation is typically achieved using acylating agents such as acyl chlorides, anhydrides, or thioesters in the presence of a base. nih.gov N-acylation can serve to protect the indole nitrogen, alter the electronic properties of the ring, or act as a precursor for further transformations. A chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source. beilstein-journals.org

| Reagent Class | Example Reagent | Base | Solvent | Product Type |

| Acyl Chloride | Acetyl chloride (CH3COCl) | Triethylamine (B128534) (Et3N) | Dichloromethane | N-Acetylated indole |

| Anhydride (B1165640) | Acetic anhydride ((CH3CO)2O) | Pyridine | - | N-Acetylated indole |

| Thioester | S-Methyl butanethioate | Cs2CO3 | Xylene | N-Butanoylated indole |

The deprotonated form of this compound, the indolide anion, can act as a ligand to form complexes with various metals. These organometallic complexes are valuable intermediates in a range of catalytic and stoichiometric reactions. The formation of such complexes can modulate the reactivity of the indole ring and facilitate transformations that are otherwise difficult to achieve. For instance, indole-containing metal complexes have shown applications in medicinal chemistry. nih.gov The reaction of indole derivatives with metal precursors can lead to the formation of complexes where the indole moiety is coordinated to the metal center through the nitrogen atom or other parts of the ring system. nih.gov

Transformations Involving the Iodine Substituent at C6

The iodine atom at the C6 position of the indole ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its relatively weak C-I bond and susceptibility to oxidative addition make it an ideal participant in transition metal-catalyzed cross-coupling reactions.

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com In the case of this compound, the indole nucleus itself is electron-rich, which generally disfavors SNAr reactions. However, if the indole nitrogen is protected with a strong electron-withdrawing group, the propensity for SNAr at the C6 position could be enhanced. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

The iodine substituent at C6 serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. nih.gov this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to afford 6-aryl or 6-vinyl-4-methyl-1H-indoles. frontiersin.orgacs.orgresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

| Coupling Partner | Catalyst System | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Methyl-6-phenyl-1H-indole |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 6-(4-Methoxyphenyl)-4-methyl-1H-indole |

| Vinylboronic acid pinacol (B44631) ester | PdCl2(dppf) | CsF | 4-Methyl-6-vinyl-1H-indole |

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.orgnih.gov This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, can be used to introduce alkynyl moieties at the C6 position of this compound. researchgate.netnih.gov The resulting 6-alkynyl-4-methyl-1H-indoles are valuable intermediates for further synthetic transformations.

| Coupling Partner | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | 4-Methyl-6-(phenylethynyl)-1H-indole |

| Trimethylsilylacetylene | Pd(OAc)2 / PPh3 / CuI | i-Pr2NH | 4-Methyl-6-((trimethylsilyl)ethynyl)-1H-indole |

| Propargyl alcohol | PdCl2(dppf) / CuI | DBU | 3-(4-Methyl-1H-indol-6-yl)prop-2-yn-1-ol |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgchem-station.comorganic-chemistry.org This reaction is particularly useful for forming C-C bonds involving sp3, sp2, and sp hybridized carbon atoms. This compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the C6 position. nih.gov The preparation of organozinc reagents can be achieved through several methods, including transmetalation and direct oxidative insertion of zinc metal. nih.gov

| Coupling Partner | Catalyst System | Product |

| Phenylzinc chloride | Pd(PPh3)4 | 4-Methyl-6-phenyl-1H-indole |

| Methylzinc iodide | Ni(dppe)Cl2 | 4,6-Dimethyl-1H-indole |

| Vinylzinc bromide | PdCl2(dppf) | 4-Methyl-6-vinyl-1H-indole |

Reactivity of the Methyl Group at C4

The methyl group at the C4 position of the indole ring, being attached to an aromatic system, exhibits reactivity characteristic of a benzylic position. This allows for a range of functionalization reactions, including oxidation and radical substitution.

Oxidation: The methyl group at C4 can be oxidized to various functional groups such as an aldehyde, carboxylic acid, or hydroxymethyl group. tandfonline.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents might lead to the formation of the corresponding alcohol or aldehyde, while stronger oxidants can produce the carboxylic acid. The oxidation of methylindoles can sometimes lead to more complex rearranged products. researchgate.netacs.org

Radical Reactions: The C-H bonds of the C4-methyl group are susceptible to radical abstraction, initiating radical chain reactions. lumenlearning.commasterorganicchemistry.com This can be exploited to introduce halogens via radical halogenation or to form C-C bonds through radical addition reactions. nih.gov For example, in the presence of a radical initiator such as AIBN, the methyl group can be brominated with N-bromosuccinimide (NBS). The resulting 4-(bromomethyl)-6-iodo-1H-indole is a versatile intermediate for further nucleophilic substitution reactions.

Potential for Benzylic Functionalization (e.g., oxidation, halogenation)

The 4-methyl group on the indole ring is a benzylic position, making its C-H bonds susceptible to radical and oxidative transformations. While direct experimental data on this compound is limited, the reactivity can be predicted based on established methods for benzylic functionalization. researchgate.netnih.gov

Benzylic Oxidation: The methyl group can be oxidized to various higher oxidation states, such as an aldehyde (4-formyl-6-iodo-1H-indole), a carboxylic acid (6-iodo-1H-indole-4-carboxylic acid), or an alcohol (4-(hydroxymethyl)-6-iodo-1H-indole). This transformation typically requires reagents that can selectively oxidize benzylic C-H bonds without degrading the electron-rich indole core. Catalytic systems involving transition metals like manganese or copper, or reagents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), could potentially achieve this transformation. nih.gov

Benzylic Halogenation: The introduction of a halogen atom at the benzylic position can be achieved under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation would be expected to yield 4-(bromomethyl)-6-iodo-1H-indole. This halogenated intermediate serves as a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The table below summarizes potential benzylic functionalization reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Oxidation | Mn catalyst, H₂O₂ | 6-Iodo-1H-indole-4-carbaldehyde |

| Benzylic Oxidation | SeO₂, Dioxane, Heat | 6-Iodo-1H-indole-4-carbaldehyde |

| Benzylic Halogenation | NBS, AIBN, CCl₄, Heat | 4-(Bromomethyl)-6-iodo-1H-indole |

| Benzylic Hydroxylation | K₂S₂O₈, CuSO₄, H₂O/CH₃CN | 4-(Hydroxymethyl)-6-iodo-1H-indole |

Electrophilic Aromatic Substitution (EAS) on the Indole Ring System

The indole ring is exceptionally reactive towards electrophiles, with substitution overwhelmingly favoring the C3 position of the pyrrole (B145914) ring. ic.ac.ukpearson.com This high nucleophilicity is due to the lone pair of the nitrogen atom, which is delocalized into the ring system, significantly activating the C3 position. researchgate.net For this compound, the directing effects of the substituents on the benzene (B151609) ring must also be considered.

Directing Effects: The powerful activating effect of the indole nitrogen directs incoming electrophiles primarily to the C3 position. The 4-methyl group is a weak activating group and an ortho, para-director, reinforcing electron density at C5 and C3 (by resonance). The 6-iodo group is a deactivating group due to its electronegativity but also acts as an ortho, para-director, directing to C5 and C7. The combination of these effects strongly suggests that any initial electrophilic attack will occur at C3. Should the C3 position be blocked, or under forcing conditions, substitution might occur at other positions, with C2 being a possibility, though this disrupts aromaticity to a greater extent. ic.ac.ukrsc.org Substitution on the carbocyclic ring (C5 or C7) is less favorable due to the superior nucleophilicity of the pyrrole moiety.

Common EAS Reactions:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ijpcbs.comchemistrysteps.comwikipedia.org The expected product would be this compound-3-carbaldehyde.

Mannich Reaction: This three-component reaction involves formaldehyde, a secondary amine (like dimethylamine), and the indole to install an aminomethyl group at C3. wikipedia.orgdaum.net The product, a gramine (B1672134) derivative, is a useful synthetic intermediate.

Friedel-Crafts Acylation/Alkylation: While Friedel-Crafts reactions on indoles can be complex due to potential polymerization under strong Lewis acid conditions, milder conditions can lead to successful C3 acylation or alkylation. researchgate.net

The table below outlines expected outcomes for common EAS reactions.

| Reaction Name | Reagents | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, (CH₃)₂NH, CH₃COOH | (6-Iodo-4-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Friedel-Crafts Acylation | (CH₃CO)₂O, SnCl₄ | 1-(6-Iodo-4-methyl-1H-indol-3-yl)ethan-1-one |

| Nitration | HNO₃, CH₃COOH | 6-Iodo-4-methyl-3-nitro-1H-indole |

| Halogenation | NBS, THF | 3-Bromo-6-iodo-4-methyl-1H-indole |

Oxidation and Reduction Chemistry of the Indole Core

The reactivity of the indole core under oxidative or reductive conditions is a critical aspect of its chemistry, allowing for transformations of the heterocyclic system itself. du.edu.egpurdue.edu

Oxidation: The electron-rich nature of the indole ring makes it sensitive to oxidizing agents. Strong oxidants can lead to cleavage and degradation of the ring. However, controlled oxidation can yield valuable products. For example, oxidation might target the C2-C3 bond to form 2,3-dioxygenated indoles or cleave it to form derivatives of 2-aminobenzaldehyde. Dimerization to form indigo-like structures is also a known oxidative pathway for indoles, typically initiated by radical formation at the C2 or C3 position. The presence of the iodine atom at C6 may influence these pathways, but specific outcomes are difficult to predict without experimental data.

Reduction: The indole ring can be selectively reduced to form indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, octahydroindole.

Catalytic Hydrogenation: This is the most common method for reducing the pyrrole ring. Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere typically yields 6-iodo-4-methylindoline. A potential side reaction is reductive deiodination (hydrogenolysis of the C-I bond), which may occur depending on the catalyst and conditions used.

Dissolving Metal Reduction: A Birch reduction (e.g., Na or Li in liquid NH₃ with an alcohol) would selectively reduce the carbocyclic ring. The regioselectivity is dictated by the substituents. The electron-donating 4-methyl group and the electron-withdrawing 6-iodo group would have competing effects, but reduction would likely occur at the positions ortho and meta to the methyl group, yielding a dihydroindole derivative.

The table below summarizes potential redox reactions of the indole core.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695) | 6-Iodo-4-methylindoline | Potential for deiodination to 4-methylindoline. |

| Ionic Hydrogenation | Triethylsilane, TFA | 6-Iodo-4-methylindoline | Reduces the pyrrole ring under acidic conditions. |

| Birch Reduction | Na, liq. NH₃, t-BuOH | 6-Iodo-4-methyl-4,7-dihydro-1H-indole | Reduction of the carbocyclic ring. |

| Oxidation | m-CPBA | 6-Iodo-4-methyl-1,3-dihydro-2H-indol-2-one (Oxindole) | Potential formation of various oxidized products. |

Cycloaddition and Annulation Reactions of the Indole System

Cycloaddition and annulation reactions provide powerful strategies for constructing complex polycyclic systems from the indole core. researchgate.net The C2=C3 double bond of the indole is the most common participating moiety in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): The indole C2=C3 bond can act as a dienophile, reacting with a 1,3-diene. More commonly, the indole system can be part of the diene component. For instance, in an intramolecular Diels-Alder reaction, a diene tethered to the indole nitrogen or at the C4 position could cyclize onto the benzene ring. nih.gov Intermolecularly, the benzene portion of the indole can act as a diene, particularly when activated, reacting with highly reactive dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) under thermal or Lewis acid-catalyzed conditions to form carbazole (B46965) derivatives. organic-chemistry.orgsigmaaldrich.com

[3+2] and [4+3] Cycloadditions: Indoles can also participate in other modes of cycloaddition. researchgate.net For example, the C2-C3 bond can react with 1,3-dipoles (e.g., nitrile oxides, azomethine ylides) in a [3+2] cycloaddition to form five-membered rings fused to the indole core. More advanced strategies, such as metal-catalyzed [4+3] cycloadditions, allow for the construction of seven-membered rings fused to the indole, creating valuable cyclohepta[b]indole structures. nih.gov

Annulation Reactions: Annulation involves the formation of a new ring onto the existing indole framework. These reactions often proceed via a sequence of steps, which might include an initial electrophilic substitution followed by an intramolecular cyclization. For 4-substituted indoles, annulations can be directed to form rings fused across the C3-C4 or C4-C5 positions, providing access to complex, fused heterocyclic systems. beilstein-journals.org

The table below gives an overview of potential cycloaddition and annulation reactions.

| Reaction Type | Reactant Partner | Potential Product Class |

| [4+2] Cycloaddition | Electron-deficient alkynes (e.g., DMAD) | Substituted Carbazole |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azomethine ylides) | Pyrrolo[3,4-b]indole derivatives |

| [4+3] Cycloaddition | Metal carbenes and dienes | Cyclohepta[b]indole derivatives |

| Annulation | Bifunctional electrophiles | Fused polycyclic indoles |

Strategic Applications of 6 Iodo 4 Methyl 1h Indole in Chemical Synthesis and Chemical Biology Probe Development

As a Versatile Synthetic Building Block

The utility of 6-iodo-4-methyl-1H-indole as a foundational element in organic synthesis is demonstrated by its application as a precursor for elaborate indole (B1671886) derivatives, an intermediate for fused heterocyclic systems, and a key component in the total synthesis of complex natural products.

Precursor in the Synthesis of Complex Indole Derivatives

The C-I bond at the 6-position of this compound serves as a reactive handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the precise installation of various substituents, transforming the simple starting material into highly functionalized and complex indole structures, including potent pharmaceutical agents.

Synthesis of 4-Methyl-6-(1H-tetrazol-5-yl)-1H-indole

A notable application of this compound is in the synthesis of tetrazole-substituted indoles, which are recognized as potent phosphodiesterase 4 (PDE4) inhibitors. The synthesis of 4-methyl-6-(1H-tetrazol-5-yl)-1H-indole highlights a two-step transformation where the iodo group is first converted to a cyano group, which then undergoes cyclization to form the tetrazole ring.

The initial step involves a cyanation reaction. This compound is treated with zinc cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like dimethylformamide (DMF). This reaction efficiently displaces the iodo substituent with a nitrile (cyano) group to yield 4-methyl-1H-indole-6-carbonitrile. Following the cyanation, the resulting indole-6-carbonitrile is converted to the corresponding tetrazole. This is achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, often in the presence of an ammonium (B1175870) salt like triethylamine (B128534) hydrochloride, in a polar aprotic solvent. This sequence provides a reliable route to the desired 6-tetrazolyl-indole derivative, a key scaffold for PDE4 inhibitors.

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|---|

| This compound | Zn(CN)₂, Pd(PPh₃)₄, DMF | 4-Methyl-1H-indole-6-carbonitrile | 4-Methyl-6-(1H-tetrazol-5-yl)-1H-indole | Palladium-Catalyzed Cyanation |

| 4-Methyl-1H-indole-6-carbonitrile | NaN₃, Et₃N·HCl, DMF | N/A | [3+2] Cycloaddition |

Synthesis of Indole-2-Carboxamide Derivatives as CRTH2 Antagonists

Another significant application of this compound is as an intermediate in the synthesis of potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). These compounds are valuable in the treatment of allergic diseases. In a multi-step synthesis, the this compound core undergoes a Suzuki coupling reaction to introduce a pyrazole (B372694) moiety at the C6 position.

First, the indole nitrogen is protected, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to give 6-iodo-4-methyl-1-(2-trimethylsilylethoxymethyl)-1H-indole. This protected intermediate is then subjected to a Suzuki cross-coupling reaction. It is reacted with a suitable pyrazole boronic acid or boronate ester, such as 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, using a palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂) and a base (e.g., cesium carbonate) in a solvent mixture like dioxane and water. This step forges a carbon-carbon bond between the indole C6 and the pyrazole ring. Subsequent chemical modifications, including functionalization at the C2 position to build the carboxamide side chain and eventual deprotection, lead to the final complex drug molecule.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | This compound | SEM-Cl | NaH, DMF | 6-Iodo-4-methyl-1-(2-trimethylsilylethoxymethyl)-1H-indole | N-Protection |

| 2 | SEM-protected this compound | 1-Methyl-4-(boronate ester)-1H-pyrazole | PdCl₂(dppf)-CH₂Cl₂, Cs₂CO₃ | SEM-protected 4-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-indole | Suzuki Coupling |

Intermediate in the Construction of Fused Heterocyclic Systems

A comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as an intermediate in the construction of fused heterocyclic systems through reactions such as intramolecular Heck or Sonogashira couplings.

Modular Component in Total Synthesis Schemes

While this compound is a valuable building block in medicinal chemistry, a search of the current literature did not reveal its specific application as a modular component in published total synthesis schemes of natural products.

In the Development of Novel Synthetic Methodologies

The development of new catalytic reactions and selective transformations often relies on testing the methodology on a range of substrates to demonstrate its scope and utility.

Model Substrate for New Catalytic Reactions

A thorough literature search did not identify any studies where this compound was specifically employed as a model substrate for the development of new catalytic reactions.

Exploration of Chemo-, Regio-, and Stereoselective Transformations

No dedicated studies on the exploration of chemo-, regio-, or stereoselective transformations specifically involving this compound were found in the reviewed literature.

Utility in Chemical Biology Probe Development

The development of sophisticated chemical probes is essential for dissecting complex biological processes. Probes are designed to interact with specific biomolecules, enabling their visualization, quantification, and functional characterization within a native cellular environment. The structural features of this compound make it a plausible candidate for the creation of such probes.

The presence of an iodine atom at the 6-position of the 4-methyl-1H-indole scaffold provides a direct handle for the introduction of radioactive iodine isotopes, such as Iodine-131 (¹³¹I). semanticscholar.org ¹³¹I is a beta- and gamma-emitting radionuclide, making it suitable for both therapeutic and imaging applications in nuclear medicine. semanticscholar.org

The synthesis of a ¹³¹I-labeled version of this compound would theoretically involve an isotopic exchange reaction. In this process, a precursor molecule, this compound, would be reacted with a source of radioactive iodide, such as Na¹³¹I, under conditions that facilitate the exchange of the non-radioactive iodine atom with its radioactive counterpart.

Hypothetical Synthesis of [¹³¹I]-6-iodo-4-methyl-1H-indole:

| Step | Description | Reactants | Potential Conditions |

| 1 | Isotopic Exchange | This compound, Na¹³¹I | Oxidizing agent (e.g., Chloramine-T), aqueous or organic solvent, room temperature |

| 2 | Purification | - | High-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) |

Once synthesized, such a radiolabeled indole derivative could be employed in various biological research applications. For instance, if a pharmacologically active molecule with a this compound core were identified, its ¹³¹I-labeled analogue could be used as a radiotracer in preclinical studies to investigate its biodistribution, pharmacokinetics, and target engagement in vivo using techniques like Single Photon Emission Computed Tomography (SPECT). uu.nl

Target engagement is a critical parameter in drug discovery, confirming that a drug candidate physically interacts with its intended biological target in a cellular context. Chemical probes are instrumental in these studies. The this compound scaffold could be elaborated to create such probes. nih.gov

The iodine atom can serve as a versatile synthetic handle for introducing various functionalities through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or photoaffinity labels.

Potential Design of a Target Engagement Probe:

A hypothetical target engagement probe based on this compound could be designed as follows:

Warhead: A pharmacophore derived from or attached to the indole scaffold that provides affinity and selectivity for a specific protein target.

Reporter Tag: A fluorescent dye or a biotin (B1667282) molecule attached to the 6-position of the indole ring via a linker. This would be achieved by a cross-coupling reaction where the iodine atom is substituted.

Linker: A chemically stable chain of atoms connecting the warhead to the reporter tag, ensuring that the tag does not interfere with target binding.

Such a probe would allow for the direct visualization or pull-down of the target protein from cell lysates, providing evidence of target engagement.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve a pair of mutually reactive functional groups that are abiotic. The iodo-group on the this compound scaffold could potentially be utilized in certain metal-catalyzed bioorthogonal reactions. nih.gov

For instance, palladium-catalyzed cross-coupling reactions have been adapted for use in biological systems. nih.gov An indole derivative functionalized at the 6-position with iodine could, in principle, participate in a bioorthogonal Suzuki-Miyaura coupling with a boronic acid-tagged biomolecule.

Hypothetical Bioorthogonal Application:

| Reaction Type | Bioorthogonal Partners | Catalyst | Application |

| Suzuki-Miyaura Coupling | This compound derivative, Arylboronic acid-labeled protein | Palladium catalyst | Site-specific labeling of proteins in vitro or on the cell surface |

This approach would enable the specific labeling of a target biomolecule that has been metabolically or genetically engineered to incorporate a boronic acid functionality. The this compound derivative would carry a payload, such as a fluorescent dye or a drug molecule, allowing for imaging or targeted delivery.

While these applications are theoretically plausible, it is important to reiterate that specific, published research demonstrating the use of this compound in these contexts is currently limited. The exploration of this particular chemical entity remains an area ripe for future investigation in the field of chemical biology.

Future Directions and Research Perspectives in 6 Iodo 4 Methyl 1h Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a cornerstone of organic chemistry. researchgate.net While classic methods like the Fischer, Bartoli, and Batcho-Leimgruber syntheses provide foundational routes to the indole (B1671886) core, future research will undoubtedly focus on developing more efficient and environmentally benign pathways to 6-iodo-4-methyl-1H-indole. acs.orgresearchgate.net

Key areas for development include:

Catalytic C-H Activation/Iodination: Directing the late-stage C-H iodination of a 4-methyl-1H-indole precursor would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials and reducing waste streams.

Transition Metal-Free Cyclizations: Exploring iodine-mediated intramolecular cyclizations of appropriately substituted enamines or anilines offers a sustainable alternative to traditional metal-catalyzed methods. acs.org For instance, the cyclization of a meta-substituted enamine has been shown to favor the formation of 4-methyl-substituted indole products. acs.org

Green Reaction Media: Shifting from conventional organic solvents to greener alternatives such as water, ionic liquids, or deep eutectic solvents could significantly lower the environmental impact of synthesis.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Iodination | High atom economy, reduced synthetic steps | Development of selective catalysts and reaction conditions |

| Iodine-Mediated Cyclization | Transition metal-free, mild conditions | Optimization of regioselectivity for the 6-iodo isomer |

| Modified Fischer Synthesis | Utilizes readily available starting materials | Adaptation for milder acid catalysts and lower temperatures |

| Palladium-Catalyzed Cyclizations | High versatility and functional group tolerance | Development of more sustainable ligands and catalyst systems |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is defined by both the indole nucleus and the carbon-iodine bond. The indole ring is susceptible to electrophilic substitution, typically at the C3 position, while the C6-iodo group is a prime site for transition metal-catalyzed cross-coupling reactions. Future research will aim to uncover novel transformations that leverage the interplay between these functionalities.

The C-I bond is a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents at the C6 position. nih.govmdpi.com This capability is crucial for systematically modifying the molecule's properties.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | C-C (Aryl, Vinyl) | Synthesis of biaryl- and styryl-indoles |

| Sonogashira | Terminal alkynes | C-C (Alkynyl) | Introduction of rigid linkers for materials or probes |

| Heck | Alkenes | C-C (Vinyl) | Synthesis of vinyl-substituted indoles |

| Buchwald-Hartwig | Amines, Amides | C-N | Access to novel amino-indole derivatives |

| Stille | Organostannanes | C-C | Formation of complex carbon skeletons |

Beyond established methods, future work could explore unprecedented transformations, such as radical-mediated cyclizations initiated at the C-I bond or tandem reactions involving functionalization at both the C3 and C6 positions in a single operation. figshare.com The development of rare-earth metal complexes with indol-2-yl-based ligands has already demonstrated unique reactivity patterns, suggesting that novel catalytic systems could unlock unprecedented chemical transformations for substrates like this compound. rsc.org

Integration with Advanced Reaction Technologies

Modernizing the synthesis and derivatization of this compound necessitates the adoption of advanced reaction technologies that offer superior control, efficiency, and safety.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. allfordrugs.comnih.gov Implementing a flow process for the synthesis of this compound or its subsequent derivatization could enable safer scale-up and facilitate the rapid generation of compound libraries. uni-graz.at

Photoredox Catalysis: This technology utilizes visible light to drive chemical reactions under exceptionally mild conditions. d-nb.info A photoredox version of the Fischer indole synthesis has been reported, highlighting the potential for developing light-driven routes to this scaffold. thieme.de Furthermore, photoredox catalysis could enable novel functionalizations, such as direct C-H alkylation or cyanomethylation of the indole ring, that are difficult to achieve through traditional thermal methods. rsc.orgescholarship.orgresearchgate.net

Computational Design and Predictive Modeling for Novel Indole Derivatives